molecular formula C9H13ClN4 B1322368 2-chloro-N-piperidin-4-ylpyrimidin-4-amine CAS No. 945895-43-2

2-chloro-N-piperidin-4-ylpyrimidin-4-amine

Cat. No.: B1322368
CAS No.: 945895-43-2
M. Wt: 212.68 g/mol
InChI Key: MQQOVMZGPYPNNY-UHFFFAOYSA-N
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Description

2-chloro-N-piperidin-4-ylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with piperidine. The process can be summarized as follows:

    Starting Materials: 2-chloropyrimidine and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloropyrimidine is reacted with piperidine under reflux conditions in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-piperidin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines.

    Oxidation: N-oxides of the original compound.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2-chloro-N-piperidin-4-ylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine: A simpler derivative of pyrimidine with similar reactivity.

    N-piperidin-4-ylpyrimidin-4-amine: Lacks the chlorine atom but has similar structural features.

    2-amino-4-chloropyrimidine: Another pyrimidine derivative with different substitution patterns.

Uniqueness

2-chloro-N-piperidin-4-ylpyrimidin-4-amine is unique due to the presence of both the piperidine ring and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.

Properties

IUPAC Name

2-chloro-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOVMZGPYPNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272065
Record name 2-Chloro-N-4-piperidinyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945895-43-2
Record name 2-Chloro-N-4-piperidinyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945895-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-4-piperidinyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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